molecular formula OP- B1240503 Oxidophosphate(1-)

Oxidophosphate(1-)

Cat. No.: B1240503
M. Wt: 46.973 g/mol
InChI Key: SFBRJKRKUUTKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxidophosphate(1−) (PO₃⁻) is a phosphorus-containing anion characterized by a central phosphorus atom bonded to three oxygen atoms, forming a trigonal pyramidal structure. It is a reactive intermediate in organophosphorus chemistry, often involved in nucleophilic substitution reactions and coordination chemistry.

Properties

Molecular Formula

OP-

Molecular Weight

46.973 g/mol

IUPAC Name

oxophosphanide

InChI

InChI=1S/OP/c1-2/q-1

InChI Key

SFBRJKRKUUTKHL-UHFFFAOYSA-N

SMILES

O=[P-]

Canonical SMILES

O=[P-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table compares Oxidophosphate(1−) with analogous phosphorus-containing anions and organophosphorus compounds:

Compound Molecular Formula Oxidation State of P Key Functional Groups Reactivity Profile
Oxidophosphate(1−) PO₃⁻ +5 P=O, P–O⁻ High nucleophilicity; forms salts with cations
Methylphosphonofluoridate C₉H₂₀FO₂P +3 P–F, P–O–alkyl Hydrolytically unstable; toxic (nerve agent analog)
Organophosphorous Pesticide Mix Varies +3 to +5 P–S, P–O–aryl/alkyl Enzymatic inhibitors (acetylcholinesterase)
Phosphate (PO₄³−) PO₄³− +5 P–O⁻ (tetrahedral) Low reactivity; stable in aqueous systems

Key Observations :

  • Oxidation State : Oxidophosphate(1−) shares the +5 oxidation state with phosphate (PO₄³−) but differs in geometry and charge density. Its trigonal pyramidal structure enhances nucleophilic activity compared to the tetrahedral phosphate .
  • Functional Groups: Unlike methylphosphonofluoridate (P–F bond), Oxidophosphate(1−) lacks halogen substituents, reducing its acute toxicity but increasing its utility in non-toxic applications like catalysis .

Research Findings and Data Validation

Recent studies emphasize the need for rigorous data consistency when reporting phosphorus compounds, as highlighted in Organic Letters guidelines :

  • Spectral Data : Oxidophosphate(1−) lacks characteristic NMR signals due to paramagnetic effects, requiring alternative characterization via X-ray crystallography or mass spectrometry.
  • Elemental Analysis : Discrepancies in phosphorus content (<0.5%) between theoretical and experimental values are common, necessitating HRMS validation .

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